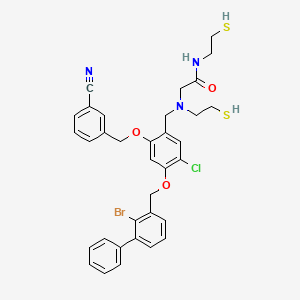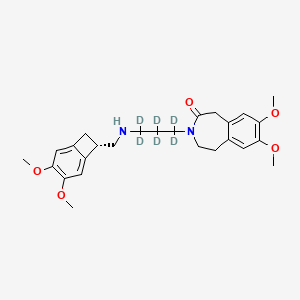
Egfr-IN-22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Egfr-IN-22 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane protein involved in the regulation of cell growth and differentiation. This compound has shown significant promise in the treatment of non-small cell lung cancer (NSCLC) by selectively targeting mutant forms of EGFR, which are often implicated in the development and progression of this type of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-22 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the optimization of reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline the production process and ensure consistency in the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Egfr-IN-22 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of functionalized quinazoline compounds .
Applications De Recherche Scientifique
Egfr-IN-22 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationship of EGFR inhibitors.
Biology: Employed in cell-based assays to investigate the role of EGFR in cell signaling and proliferation.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy in treating EGFR-mutant NSCLC.
Industry: Applied in the development of new therapeutic agents targeting EGFR and related pathways .
Mécanisme D'action
Egfr-IN-22 exerts its effects by binding to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase. This inhibits the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell growth and survival. The primary molecular targets include the EGFR itself and associated signaling proteins such as AKT and ERK .
Comparaison Avec Des Composés Similaires
Similar Compounds
Gefitinib: Another EGFR inhibitor used in the treatment of NSCLC.
Erlotinib: Similar to gefitinib, it targets the ATP-binding site of EGFR.
Osimertinib: A third-generation EGFR inhibitor that is effective against T790M resistance mutations
Uniqueness of Egfr-IN-22
This compound is unique in its ability to selectively inhibit mutant forms of EGFR with high potency. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic efficacy. Additionally, this compound has shown promising results in overcoming resistance mechanisms that limit the effectiveness of other EGFR inhibitors .
Propriétés
Formule moléculaire |
C38H47BrFN10O2P |
|---|---|
Poids moléculaire |
805.7 g/mol |
Nom IUPAC |
5-bromo-4-N-(5-dimethylphosphorylquinoxalin-6-yl)-2-N-[4-[3-(1-fluoro-2-methylpropan-2-yl)-3,9-diazaspiro[5.5]undecan-9-yl]-2-methoxy-5-(1-methylpyrazol-4-yl)phenyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C38H47BrFN10O2P/c1-37(2,24-40)50-17-11-38(12-18-50)9-15-49(16-10-38)31-20-32(52-4)30(19-26(31)25-21-44-48(3)23-25)46-36-43-22-27(39)35(47-36)45-29-8-7-28-33(42-14-13-41-28)34(29)53(5,6)51/h7-8,13-14,19-23H,9-12,15-18,24H2,1-6H3,(H2,43,45,46,47) |
Clé InChI |
FRZRMIPAYIRAHD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CF)N1CCC2(CCN(CC2)C3=CC(=C(C=C3C4=CN(N=C4)C)NC5=NC=C(C(=N5)NC6=C(C7=NC=CN=C7C=C6)P(=O)(C)C)Br)OC)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)


